(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Description
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone features a pyrrolidinyl group linked via an oxygen atom to a 4,6-dimethylpyrimidine ring, with a methanone bridge connecting to a 3-fluoro-4-methoxyphenyl aromatic system.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFKXFFQMXLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, also referred to as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
This compound features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and a 3-fluoro-4-methoxyphenyl moiety. The unique combination of these structural elements contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions such as asthma and cancer.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this pyrrolidine derivative exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess moderate-to-good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative A | Staphylococcus aureus | 50 µg/mL |
| Pyrimidine Derivative B | Escherichia coli | 100 µg/mL |
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in A431 vulvar epidermal carcinoma cells .
Case Studies
- Asthma Treatment : A study evaluated the efficacy of similar compounds as Spleen Tyrosine Kinase (SYK) inhibitors for treating severe asthma. Results indicated significant reductions in inflammation markers in preclinical models.
- Anticancer Properties : Another investigation focused on the compound's effect on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells at micromolar concentrations .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, making it useful for treating diseases related to these pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound and its analogs. The following table summarizes key findings from relevant research:
| Study | Findings |
|---|---|
| Study 1 | Investigated enzyme inhibitory effects of similar pyrrolidine derivatives, demonstrating significant inhibition against target enzymes involved in cancer metabolism. |
| Study 2 | Explored antimicrobial properties, finding that derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. |
| Study 3 | Evaluated anti-inflammatory effects in animal models, showing reduced inflammation markers following treatment with related compounds. |
These studies highlight the compound's potential applications in drug development, particularly as an antimicrobial or anticancer agent.
Therapeutic Potential
The therapeutic potential of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone can be categorized into several areas:
- Antimicrobial Activity : Compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the pyrimidine moiety is particularly notable for its activity against microbial pathogens.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. Compounds containing similar moieties have demonstrated effectiveness against various cancer cell lines.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests that this compound could be a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Trends
Fluorine’s Role : Fluorine in the 3-fluoro-4-methoxyphenyl group likely enhances binding affinity and metabolic stability, as seen in kinase inhibitors () .
Methoxy Groups : Methoxy substituents improve electronic properties and moderate lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
Pyrrolidinyl Linkers : Pyrrolidine rings are favored in drug design for their balance of flexibility and rigidity, as seen in and .
Q & A
Q. Basic
- NMR : Key signals include:
- A singlet for the pyrimidine methyl groups (δ 2.3–2.5 ppm, 6H).
- A methoxy resonance (δ 3.8–4.0 ppm) and fluorine-coupled aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : Expect a molecular ion peak matching the exact mass (calculated via HRMS) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in analogous methoxyphenyl-pyrimidine systems .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions may arise from:
- Sample Degradation : Organic compounds in aqueous solutions degrade over time, altering bioactivity. Stabilize samples with cooling (4°C) or inert atmospheres .
- Variability in Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Statistical Validation : Use ANOVA to assess reproducibility across replicates and independent labs .
What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
- Systematic Substituent Variation : Modify the pyrimidine (e.g., replace methyl with ethyl) or methoxyphenyl (e.g., fluoro vs. chloro) groups to assess electronic effects on target binding .
- Bioassay Profiling : Test analogs against a panel of enzymes (e.g., kinases) or receptors (e.g., GPCRs) to identify selectivity trends .
- Computational Docking : Validate SAR hypotheses using molecular dynamics simulations based on X-ray crystallographic data .
How can reaction conditions be optimized for scaling up synthesis while maintaining yield?
Q. Advanced
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions in large-scale syntheses .
- In-line Analytics : Monitor reaction progress via FTIR or HPLC to identify bottlenecks (e.g., intermediate instability) .
What analytical methods are suitable for detecting and characterizing reaction intermediates?
Q. Advanced
- TLC-MS : Track intermediates in real-time using thin-layer chromatography coupled with mass spectrometry .
- In-situ NMR : Probe reactive intermediates (e.g., acylated pyrrolidine) under controlled conditions .
- Cryogenic Trapping : Isolate transient species for structural analysis via X-ray or 2D NMR .
How can computational models validate the compound’s reactivity in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .
- Solvent Effects : Simulate reaction trajectories in polar vs. nonpolar solvents using COSMO-RS .
- Validation : Compare predicted intermediates (e.g., oxonium ions) with experimental LC-MS data .
What strategies address solubility limitations in biological assays?
Q. Advanced
- Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
- Structural Simplification : Replace the methoxyphenyl group with more polar bioisosteres (e.g., pyridyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
